4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15687541
InChI: InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21)
SMILES:
Molecular Formula: C17H17FN2O3
Molecular Weight: 316.33 g/mol

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide

CAS No.:

VCID: VC15687541

Molecular Formula: C17H17FN2O3

Molecular Weight: 316.33 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide -

Description

4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a fluorine atom, and a nitro group attached to a benzamide framework. This compound is of significant interest in various scientific fields, particularly in medicinal chemistry and material science.

Synthesis Methods

The synthesis of 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide typically involves nucleophilic substitution reactions between specific aniline derivatives (e.g., 2-fluoroaniline derivatives) and benzoyl chlorides. The general procedure includes:

  • Preparation of starting materials: Aniline derivatives are prepared or obtained commercially.

  • Reaction setup: Benzoyl chloride reacts with an appropriate base (e.g., triethylamine or pyridine).

  • Nucleophilic substitution: The aniline derivative acts as a nucleophile attacking the carbonyl carbon of benzoyl chloride.

  • Purification: Techniques like column chromatography are used for purification.

Potential Applications

This compound has potential applications in various fields:

FieldPotential Use
Medicinal ChemistryInvestigated for inhibitory effects on enzymes involved in cancer progression.
Material ScienceIts unique properties make it suitable for advanced materials development.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological systems:

Preliminary studies could include assessing binding affinities with enzymes or receptors using techniques such as Nuclear Magnetic Resonance spectroscopy or Mass Spectrometry.

Table: Similar Compounds

Similar compounds share structural similarities but differ in specific functional groups:

Compound NameStructural FeaturesUnique Aspects
N-(5-Amino-2-fluorophenyl)-4-(tert-butyl)benzamideAmino group instead of nitro; fluorine atom presentAnti-inflammatory and anticancer properties suggested
3-bromo-4-(tert-butyl)-N-(2-fluoro-5-nitrophenyl)benzamideBromo substituent added; retains nitro group & fluorine atomIncreased reactivity due to bromo substituent
Product Name 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Molecular Formula C17H17FN2O3
Molecular Weight 316.33 g/mol
IUPAC Name 4-tert-butyl-N-(2-fluoro-5-nitrophenyl)benzamide
Standard InChI InChI=1S/C17H17FN2O3/c1-17(2,3)12-6-4-11(5-7-12)16(21)19-15-10-13(20(22)23)8-9-14(15)18/h4-10H,1-3H3,(H,19,21)
Standard InChIKey GUQPSUMDOMLCPR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
PubChem Compound 4026650
Last Modified Aug 09 2024

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